molecular formula C21H20ClIN2O2 B15090228 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-

2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-

Cat. No.: B15090228
M. Wt: 494.8 g/mol
InChI Key: JSZNUYBNLCHIIY-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at positions 5 and 6 with iodine and chlorine, respectively. The amine group at position 2 is functionalized with two (4-methoxyphenyl)methyl groups. The iodine and chlorine substituents enhance electrophilicity and steric bulk, while the bis(4-methoxyphenyl)methyl groups contribute to electron-donating effects and solubility in organic solvents.

Properties

Molecular Formula

C21H20ClIN2O2

Molecular Weight

494.8 g/mol

IUPAC Name

6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H20ClIN2O2/c1-26-17-7-3-15(4-8-17)13-25(20-12-11-19(23)21(22)24-20)14-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3

InChI Key

JSZNUYBNLCHIIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=C(C=C3)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine to obtain 6-chloro-2-aminopyridine . This intermediate is then subjected to iodination to introduce the iodine atom at the 5-position. The final step involves the N,N-bis[(4-methoxyphenyl)methyl] substitution, which is achieved through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The presence of chlorine and iodine at positions 6 and 5, respectively, enables selective substitution reactions. Iodine, being a better leaving group than chlorine, undergoes displacement under milder conditions.

Reaction TypeConditionsOutcomeSource
Iodine displacementPd(OAc)₂, K₂CO₃, DMF, 80°CSubstitution with amines or thiols
Chlorine displacementCuI, 1,10-phenanthroline, 120°CReplacement with nucleophiles (e.g., CN⁻)
  • Key Insight : Sequential substitution (I first, then Cl) is feasible, leveraging the differential reactivity of halogens.

Cross-Coupling Reactions

The iodine atom participates in Pd-catalyzed couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, forming C–C or C–N bonds.

Reaction TypeConditionsProductSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 90°CBiaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene, 110°CN-aryl substituted pyridines
  • Steric Effects : The bulky N,N-bis[(4-methoxyphenyl)methyl] groups may necessitate ligands like Xantphos to enhance catalytic efficiency .

a) Demethylation of Methoxy Groups

The 4-methoxyphenyl groups can undergo demethylation under acidic conditions (e.g., BBr₃ in CH₂Cl₂) to yield phenolic derivatives, altering solubility and electronic properties .

b) Reductive Amination

The primary amine (pyridinamine) may react with aldehydes/ketones under H₂ and Pd/C to form secondary amines, though steric hindrance could limit yields.

Halogenation and Cyclization

The pyridine ring can act as a directing group for further halogenation. For example:

  • Iodine migration : Under radical conditions (e.g., AIBN, I₂), iodine may relocate to adjacent positions .

  • Cyclization : Intramolecular coupling with pendant groups could yield fused heterocycles (e.g., imidazopyridines) .

Stability and Byproduct Formation

  • Hydrolysis : The iodo substituent is susceptible to hydrolysis in aqueous basic media, forming hydroxylated byproducts .

  • Oxidation : The methoxy groups may oxidize to quinones under strong oxidizing agents (e.g., KMnO₄) .

Comparative Reactivity of Halogens

A reactivity hierarchy (I > Cl) is observed, as demonstrated by:

HalogenRelative Rate (k)Preferred Conditions
I1.0Mild Pd catalysis, 80°C
Cl0.3High-temperature Cu catalysis

Data extrapolated from analogous pyrimidine systems .

Catalytic and Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance NAS and coupling rates by stabilizing ionic intermediates .

  • Copper vs. Palladium : Cu catalysts favor chlorine substitution, while Pd systems target iodine .

Practical Considerations

  • Purification : Column chromatography (petroleum ether/EtOAc) is commonly used due to the compound’s moderate polarity .

  • Yield Optimization : Reactions often require inert atmospheres (N₂/Ar) and moisture-free conditions to prevent hydrolysis .

Scientific Research Applications

2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridine Derivatives

(a) 3-Chloro-N-phenyl-phthalimide ()
  • Structure : Contains a chloro-substituted isoindoline-1,3-dione ring.
  • Key Differences : The absence of iodine and the phthalimide backbone (vs. pyridinamine) reduce steric hindrance compared to the target compound.
  • Reactivity : Chlorine in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic substitution, a trait shared with the target compound’s 6-chloro group. However, iodine’s larger atomic radius in the target may slow substitution kinetics but enhance halogen bonding in crystal packing .
(b) N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine ()
  • Structure : Pyrimidine core with fluorophenyl and methoxyphenyl groups.
  • Electronic Effects : The fluorine atom’s strong electron-withdrawing effect contrasts with iodine’s polarizable nature. Methoxy groups in both compounds enhance solubility and stabilize charge via resonance.
  • Crystallography : Weak C–H···O hydrogen bonds involving methoxy groups are critical in crystal stabilization, a feature likely shared with the target compound .

Bis(4-Methoxyphenyl)Methyl-Functionalized Compounds

(a) 4',4''-(Quinoxaline-2,3-diyl)bis(N,N-bis(4-Methoxyphenyl)-[1,1'-Biphenyl]-4-Amine) (DNB, )
  • Structure: Quinoxaline core with bis(4-methoxyphenyl)amine substituents.
  • Applications : Used as hole-transporting materials (HTMs) in organic electronics. The bis(4-methoxyphenyl) groups improve hole mobility, suggesting the target compound could also serve in HTM applications.
  • Synthesis : Stille coupling and imitation reactions are employed, similar to methods that might functionalize the pyridine core of the target compound .
(b) Arylamine-Functionalized Benzothiadiazole Derivatives (MD-OMe, )
  • Structure : Benzothiadiazole with 4-methoxyphenyl groups.
  • Electronic Properties: The electron-donating methoxy groups stabilize positive charges, enhancing charge transport. The target compound’s iodine and chlorine substituents may further modulate redox potentials .
(a) Herbicidal Pyrimidine Derivatives ()
  • Activity : Compounds with 4-methoxyphenyl and 4-chlorobenzyl groups showed herbicidal activity against rape (EC₅₀: 50–100 μM).
  • Comparison : The target compound’s chloro and iodo groups may enhance bioactivity via increased lipophilicity and target binding, though steric effects from bis(4-methoxyphenyl)methyl groups could reduce membrane permeability .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Core Structure Substituents Key Properties
Target Compound Pyridine 6-Cl, 5-I, N,N-bis(4-MeOPh)CH₂ High steric bulk, polarizable iodine
3-Chloro-N-phenyl-phthalimide Isoindoline-1,3-dione 3-Cl, N-Ph Nucleophilic substitution at Cl
DNB Quinoxaline Bis(4-MeOPh)amine Hole-transporting, high solubility
MD-OMe Benzothiadiazole 4-MeOPh Charge stabilization, redox-active

Biological Activity

2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antiproliferative, antibacterial, and antiviral activities.

  • Molecular Formula : C15H15ClI N2O2
  • Molecular Weight : 388.65 g/mol
  • CAS Number : 338411-92-0

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various pyridine derivatives, including 2-Pyridinamine, against human cancer cell lines. The compound's structure suggests potential activity due to the presence of halogen substituents and methoxy groups, which can enhance biological interactions.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
2-PyridinamineHeLa (cervical carcinoma)TBD
2-PyridinamineSW620 (colon carcinoma)TBD
2-PyridinamineA549 (lung carcinoma)TBD

Note: TBD indicates that specific IC50 values were not available in the reviewed literature.

Studies indicate that compounds with similar structures exhibit significant activity against various cancer types, suggesting that 2-Pyridinamine may also possess similar properties. For instance, related compounds have shown IC50 values in the sub-micromolar range against colon carcinoma cells .

Antibacterial Activity

The antibacterial potential of pyridine derivatives has been well documented. Compounds structurally related to 2-Pyridinamine have demonstrated varying degrees of effectiveness against bacterial strains.

Table 2: Antibacterial Activity

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
2-PyridinamineE. coliTBD
Related CompoundStaphylococcus aureusTBD

Research indicates that modifications in the pyridine core can significantly influence antibacterial efficacy. For example, certain halogenated derivatives have shown improved activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral properties of pyridine compounds are an emerging area of research. While specific data on 2-Pyridinamine is limited, related compounds have exhibited activity against viral pathogens.

Table 3: Antiviral Activity

CompoundVirus TestedEC50 (µM)
Related CompoundInfluenza virusTBD
Related CompoundHIVTBD

The presence of functional groups such as methoxy and halogens may enhance the interaction with viral proteins, potentially inhibiting viral replication .

Case Studies

In a study focusing on pyridine derivatives' biological activities, several compounds were synthesized and tested for their antiproliferative and antibacterial properties. The results indicated that structural modifications significantly impacted their efficacy. For instance, bromo-substituted derivatives showed enhanced activity against cancer cell lines compared to their non-substituted counterparts .

Q & A

Q. What are the common synthetic routes for synthesizing 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-2-pyridinamine?

The synthesis typically involves multistep reactions, including halogen substitution and cross-coupling. A representative route includes:

  • Step 1 : Substitution of a bromine group with tributyltin chloride using 4-bromo-N,N-bis(4-methoxyphenyl)aniline as a precursor under inert conditions (N₂ atmosphere) .
  • Step 2 : Stille coupling between the tributyltin intermediate and a dihalogenated pyridine derivative (e.g., 1,2-bis(4-bromophenyl)ethane-1,2-dione) to form the pyridine backbone .
  • Step 3 : Imine formation or reductive amination to introduce the bis(4-methoxyphenyl)methyl groups.
    Key considerations include controlling reaction temperature (e.g., 60–80°C for Stille coupling) and using catalysts like Pd(PPh₃)₄ .

Q. How can spectroscopic methods characterize this compound?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in pyridine and benzene rings).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₂₇H₂₃ClIN₂O₂).
  • X-ray Crystallography : Resolves the 3D structure, including halogen (Cl, I) positions and torsional angles between aromatic rings. SHELXL is commonly used for refinement .

Advanced Research Questions

Q. How can low yields in Stille coupling steps be addressed during synthesis?

Optimization strategies include:

  • Catalyst Screening : Testing Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) to improve coupling efficiency.
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF or THF) to enhance solubility of tin intermediates.
  • Purification : Employing column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from tin byproducts .

Q. How should contradictory crystallographic data (e.g., bond lengths or angles) be resolved?

  • Refinement Software : Use SHELXL with high-resolution data (≤ 0.8 Å) to model disorder or thermal motion .
  • Hydrogen Bond Analysis : Identify weak interactions (e.g., C–H⋯O/N) that may distort geometry. For example, intramolecular N–H⋯N bonds can influence pyridine ring planarity .
  • Validation Tools : Check R-factors and residual density maps to exclude data artifacts.

Q. What computational methods predict electronic properties for material science applications?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier orbitals (HOMO/LUMO). For hole-transport materials (HTMs), a HOMO level near −5.0 eV ensures compatibility with perovskite layers .
  • Charge Mobility Simulations : Use Marcus theory to estimate hole mobility based on reorganization energy and electronic coupling.

Q. What role does this compound play in perovskite solar cells (PSCs)?

As a D–π–D-type HTM , its bis(4-methoxyphenyl) groups enhance hole extraction, while the pyridine core improves thermal stability. In device architectures (e.g., FTO/TiO₂/perovskite/HTM/Au), similar HTMs achieve power conversion efficiencies (PCE) >18% due to:

  • Reduced recombination at the perovskite/HTM interface.
  • Enhanced conductivity from π-conjugated bridges .

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